molecular formula C10H11BrN2 B1339273 1H-Indole-3-ethanamine, 7-bromo- CAS No. 40619-69-0

1H-Indole-3-ethanamine, 7-bromo-

Cat. No.: B1339273
CAS No.: 40619-69-0
M. Wt: 239.11 g/mol
InChI Key: KCFKOLYEDFGSRL-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, 7-bromo- is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The molecular formula of this compound is C10H11BrN2, and it has a molecular weight of 239.11 g/mol . Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-3-ethanamine, 7-bromo- can be achieved through various synthetic routes. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide to yield 7-bromo-4-(bromomethyl)-2-methylindole . This intermediate can then be further transformed into 1H-Indole-3-ethanamine, 7-bromo- through additional steps involving reduction and substitution reactions.

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include catalytic processes, continuous flow reactions, and advanced purification techniques to produce the desired compound efficiently .

Chemical Reactions Analysis

1H-Indole-3-ethanamine, 7-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced indole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

1H-Indole-3-ethanamine, 7-bromo- can be compared with other similar indole derivatives, such as:

The uniqueness of 1H-Indole-3-ethanamine, 7-bromo- lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFKOLYEDFGSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570866
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40619-69-0
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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